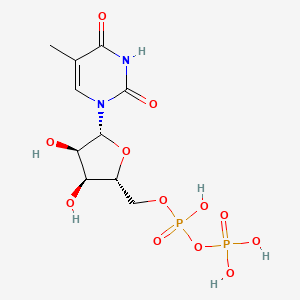

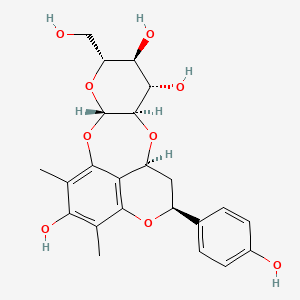

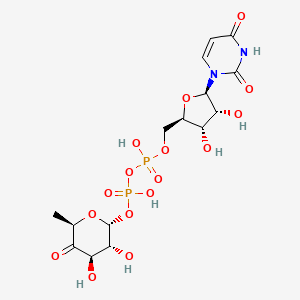

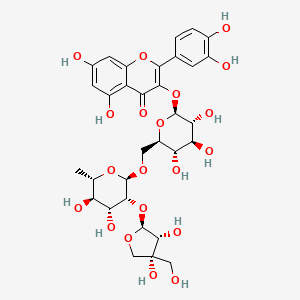

Quercetin 3-(2R-apiosylrutinoside)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-{6-deoxy-2-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]-alpha-L-mannopyranosyl}-beta-D-glucopyranoside is a member of flavonoids and a glycoside.

Scientific Research Applications

Quercetin is a flavonoid compound with a wide presence in plants, showcasing a variety of biological activities that have sparked interest in its potential medical applications. Research has illuminated its antioxidant mechanisms and broad-spectrum antibacterial and antiparasite properties . It holds potential for use in anti-oncology , cardiovascular protection , and anti-immunosuppression treatment , and can alleviate the toxicity of mycotoxins. These properties offer insights and inspiration for further study of quercetin, its properties, and its application in clinical practice (Deng Yang et al., 2020).

Quercetin's antioxidant activities have been extensively studied, including its effects on glutathione (GSH), enzymatic activity, signal transduction pathways, and reactive oxygen species (ROS) caused by environmental and toxicological factors. The focus has mainly been on the antioxidant activity of its metal ion complexes and complex ions, highlighting its medicinal applications and the recent advances in this area (Dong Xu et al., 2019).

Furthermore, quercetin has been identified as a potential inhibitor of the main protease of SARS-CoV-2 (3CLpro), essential for the viral replication cycle. This discovery positions quercetin as a candidate for optimization and development or repositioning for COVID-19 therapeutic treatment, given its known pharmacokinetic and ADMET properties (O. Abián et al., 2020).

The capacity of quercetin to inhibit tumor growth and metastatic potential has been demonstrated in various cancer models, including prostate, melanoma, and glioblastoma cells. Its mechanisms of action include modulation of cell cycle proteins, induction of apoptosis, and inhibition of angiogenesis and proliferation, making it a promising agent for cancer prevention and treatment (Fei-ya Yang et al., 2015).

Quercetin's effects on metabolic disorders such as obesity and polycystic ovarian syndrome (PCOS) have also been explored, showing its potential to modulate serotonergic activity, attenuate mitochondrial monoamine oxidase-A (MAO-A) activity in the brain, and exhibit anti-inflammatory effects through inhibition of PI3 kinase (K. Shah & Snehal S. Patel, 2016).

properties

Molecular Formula |

C32H38O20 |

|---|---|

Molecular Weight |

742.6 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5R,6S)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C32H38O20/c1-10-19(38)23(42)27(52-31-28(44)32(45,8-33)9-47-31)30(48-10)46-7-17-20(39)22(41)24(43)29(50-17)51-26-21(40)18-15(37)5-12(34)6-16(18)49-25(26)11-2-3-13(35)14(36)4-11/h2-6,10,17,19-20,22-24,27-31,33-39,41-45H,7-9H2,1H3/t10-,17+,19-,20+,22-,23+,24+,27+,28-,29-,30+,31-,32+/m0/s1 |

InChI Key |

KZJQLAODESHSCC-LCGCZILPSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.